2,3,4-Tri-O-benzyl-L-rhamnopyranose

Descripción general

Descripción

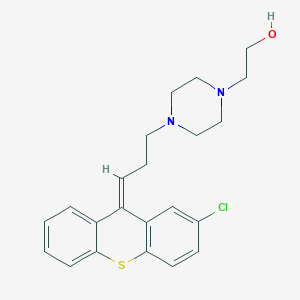

2,3,4-Tri-O-benzyl-L-rhamnopyranose is a significant raw material used in the production of L-rhamnose-derivative drugs . These drugs, such as Rhamnazin, are known for their anticancer and antioxidant properties . This compound plays a pivotal role as a fundamental constituent for synthesizing diverse pharmaceutical medications and natural substances . It has a significant impact on the research of innovative drug formulations targeting afflictions such as diabetes, cancer, and microbial invasions .

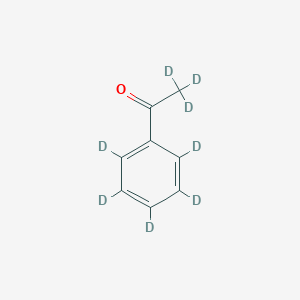

Molecular Structure Analysis

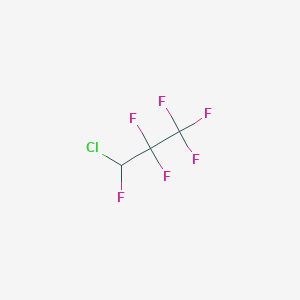

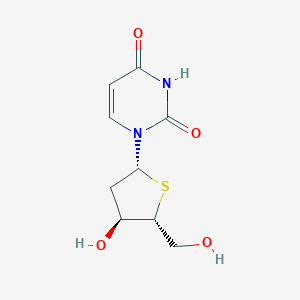

The molecular formula of this compound is C27H30O5 . Its exact mass is 434.20932405 g/mol . The compound has a total of 32 heavy atoms .Physical And Chemical Properties Analysis

The molecular weight of this compound is 434.52400 . It has a topological polar surface area of 57.2 Ų . The compound has 9 rotatable bonds . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación

Synthesis of Complex Polysaccharides

2,3,4-Tri-O-benzyl-L-rhamnopyranose plays a critical role in the synthesis of complex polysaccharides. For example, it has been utilized in the synthesis of various rhamnose-containing saccharides, which are significant in studying bacterial polysaccharides and their immunological properties. One study demonstrated its use in the synthesis of β-D-Ribofuranosyl-(1→3)-α-L-rhamnopyranosyl-(1→3)-L-rhamnopyranose, a trisaccharide unit of the C. freundii O28,1c O-specific polysaccharide (Hirooka et al., 2001).

Creation of Glycosylation Reagents

This compound is also instrumental in developing reagents for glycosylation processes. A study synthesized a xylosylated rhamnose pentasaccharide, revealing the role of this compound in the construction of complex carbohydrate structures (Zhang & Kong, 2002).

Modular Design in Carbohydrate Synthesis

The compound is used in modular design principles in carbohydrate synthesis. For instance, its derivatives were used as glycosyl acceptors and donors in synthesizing rhamnogalacturonan I fragments, showcasing its versatility in synthesizing larger pectin fragments (Nemati et al., 2008).

Synthesis of Immunologically Active Structures

It's also critical in synthesizing immunologically active structures, as seen in the creation of certain trisaccharides related to the O-specific polysaccharides of Pseudomonades and Salmonella typhi (Hirooka et al., 2003).

Development of Antimicrobial Agents

Furthermore, derivatives of this compound have been studied for their potential in developing antimicrobial agents. For instance, a study focused on synthesizing and predicting the activity of certain rhamnopyranoside derivatives, indicating potential in fighting pathogenic fungi and bacteria (Matin et al., 2016).

Structural Studies in Carbohydrate Chemistry

The compound is also used in structural studies essential for understanding carbohydrate chemistry. An example is the synthesis of per-O-acetylated C1 hydroxyglycopyranose, providing insights into non-covalent organic frameworks and molecular interactions in sugars (Singhamahapatra et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)